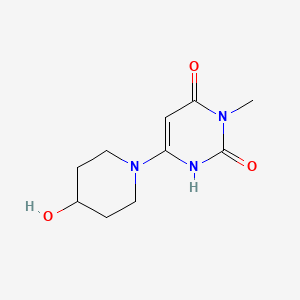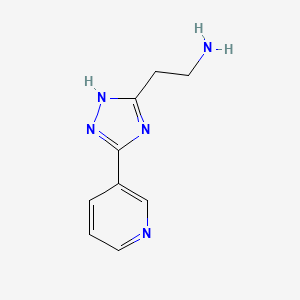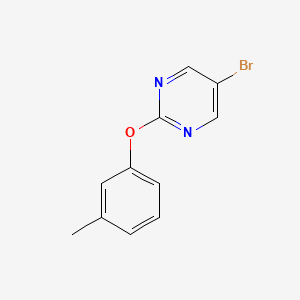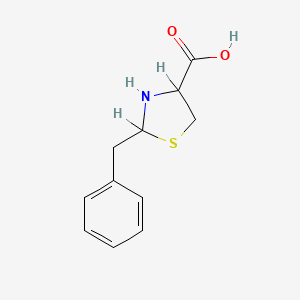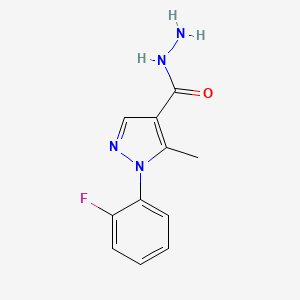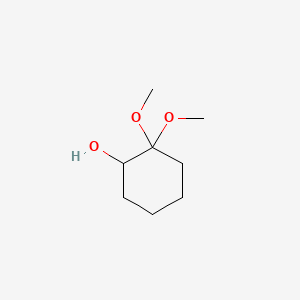
2,2-Dimethoxycyclohexanol
概要
説明
2,2-Dimethoxycyclohexanol is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is soluble in alcohol, ether, and other organic solvents, but only slightly soluble in water . This compound is used in various organic synthesis reactions and serves as a reducing agent for aldehydes, ketones, and substrates containing active hydrogen .
科学的研究の応用
2,2-Dimethoxycyclohexanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of aldehydes and ketones.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Safety and Hazards
準備方法
2,2-Dimethoxycyclohexanol can be synthesized through a two-step process :
Step 1: Cyclohexanone reacts with hydrogen peroxide in acidic conditions to form peroxycyclohexanone.
Step 2: Peroxycyclohexanone then reacts with methanol to yield this compound.
The reaction conditions typically involve maintaining an acidic environment and controlling the temperature to optimize the yield .
化学反応の分析
2,2-Dimethoxycyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or other oxidized derivatives.
Reduction: It serves as a reducing agent for aldehydes and ketones.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and methanol for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism by which 2,2-Dimethoxycyclohexanol exerts its effects involves its ability to donate electrons in reduction reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with .
類似化合物との比較
2,2-Dimethoxycyclohexanol can be compared with other similar compounds such as 2,2-Dimethylcyclohexanol and 2,2-Dimethoxycyclohexane . While these compounds share some structural similarities, this compound is unique in its specific reactivity and applications in organic synthesis. The presence of methoxy groups in this compound distinguishes it from its analogs, providing unique chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique chemical properties make it a valuable reagent in various chemical reactions, and ongoing research continues to explore its potential in biology and medicine.
特性
IUPAC Name |
2,2-dimethoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAMIWOJDOJSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402192 | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63703-34-4 | |
| Record name | 2,2-Dimethoxycyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63703-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the electrochemical synthesis of cis-5-substituted 2,2-Dimethoxycyclohexanols described in the research?
A1: The research details a stereoselective electrochemical transformation [, , ] of 4-substituted cyclohexanones into cis-5-substituted 2,2-Dimethoxycyclohexanols. This is significant because it allows for the controlled formation of a specific stereoisomer (cis), which is crucial in organic synthesis as different isomers can exhibit different biological and chemical properties.
Q2: What role do sodium halides play in the electrochemical synthesis?
A2: Sodium halides act as mediators in the electrochemical process []. They are electrochemically oxidized at the anode, generating reactive halogen species. These species then react with the cyclohexanone substrate in solution, facilitating the formation of the desired 2,2-Dimethoxycyclohexanol product.
Q3: How does the ring size of the starting cyclic ketone influence the reaction outcome?
A3: Interestingly, the research shows that the ring size of the starting cyclic ketone plays a crucial role in determining the final product []. While cyclopentanone yields 2,2-dimethoxycyclopentanone, and cyclohexanone produces this compound, larger cyclic ketones undergo a Favorskii rearrangement. This difference in reactivity highlights the importance of ring strain and conformational factors in this electrochemical transformation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


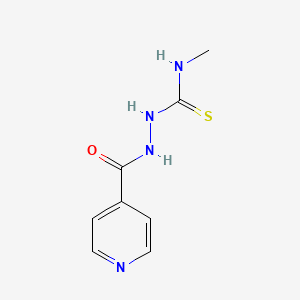
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)
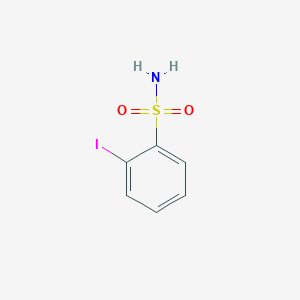
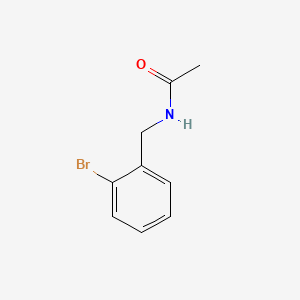
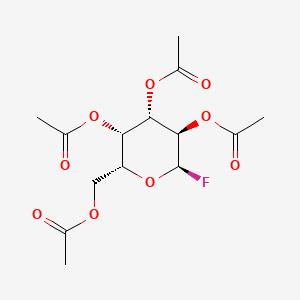

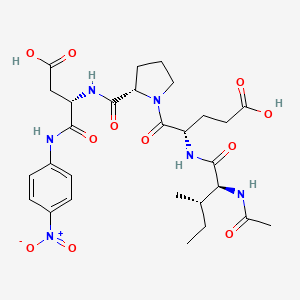
![pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde](/img/structure/B1334753.png)
![5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)
